molecular formula C15H16N4O B6474956 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2640979-40-2

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B6474956
CAS No.: 2640979-40-2
M. Wt: 268.31 g/mol
InChI Key: NMDRAIPWIJKMLO-UHFFFAOYSA-N
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Description

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with an azetidine ring substituted by a 2-methylimidazole moiety via a methylene linker. Its molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 284.32 g/mol . The compound combines structural motifs of azetidine (a four-membered nitrogen-containing ring) and benzoxazole (a bicyclic aromatic system with oxygen and nitrogen atoms), which are both pharmacologically relevant scaffolds.

Its structural complexity suggests applications in drug discovery, particularly as kinase inhibitors or G protein-coupled receptor (GPCR) modulators.

Properties

IUPAC Name

2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-16-6-7-18(11)8-12-9-19(10-12)15-17-13-4-2-3-5-14(13)20-15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDRAIPWIJKMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an imidazole ring, an azetidine ring, and a benzoxazole moiety, which together contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C14H15N5C_{14}H_{15}N_5 with a molecular weight of approximately 253.30 g/mol. The presence of multiple heterocyclic rings enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC14H15N5C_{14}H_{15}N_5
Molecular Weight253.30 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that are crucial for microbial growth and cellular signaling pathways.

Antimicrobial Properties

Studies have shown that derivatives of benzoxazole compounds often demonstrate notable antimicrobial activities. For instance, this compound has been reported to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Activity Observed
Staphylococcus aureusModerate to high inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

The biological activity of this compound is attributed to its ability to interact with biological macromolecules through mechanisms such as:

  • Hydrogen Bonding : Facilitates binding to target enzymes.
  • π-π Stacking : Enhances interaction with nucleic acids or proteins.

These interactions can lead to significant biological effects, including the inhibition of enzymatic activities and alteration of cellular processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example:

  • Study on Antimicrobial Activity : A series of benzoxazole derivatives were synthesized and tested against common pathogens. Results indicated that the presence of the imidazole moiety significantly enhanced antimicrobial efficacy compared to non-imidazole analogs .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can lead to improved potency against resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole Benzoxazole + azetidine 2-methylimidazole 284.32 Compact azetidine ring; high potential for target binding due to imidazole
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole Benzimidazole + indole Benzyl, p-tolyl, methyl ~440 (exact not provided) Extended aromaticity; indole moiety enhances π-π stacking
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole + imidazole Benzodioxole, ethyl ester 419.43 Ester group improves solubility; benzodioxole enhances metabolic stability
4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole Benzothiazole + azetidine 2-methylimidazole, methyl 298.41 Sulfur atom in benzothiazole increases lipophilicity

Key Observations :

  • Benzoxazole vs. Benzimidazole/Thiazole: The oxygen atom in benzoxazole (vs. NH in benzimidazole or sulfur in benzothiazole) reduces hydrogen-bond donor capacity but improves metabolic stability .
  • Azetidine vs.

Key Observations :

  • Synthetic Complexity : Azetidine-containing compounds often require specialized catalysts (e.g., Pd for cross-coupling) or high-pressure conditions, unlike benzimidazole derivatives synthesized via straightforward condensation .

Research Findings and Implications

  • Structural Insights : The azetidine ring’s rigidity and imidazole’s metal-binding capacity position this compound as a candidate for enzyme inhibition studies, particularly against metalloproteases or kinases .
  • Comparative Advantages : Unlike bulkier benzimidazole derivatives (e.g., ), the target compound’s compact structure may enhance blood-brain barrier permeability, relevant for CNS-targeted therapies.
  • Limitations : Lack of solubility data or in vitro activity profiles in the evidence limits direct pharmacological evaluation.

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